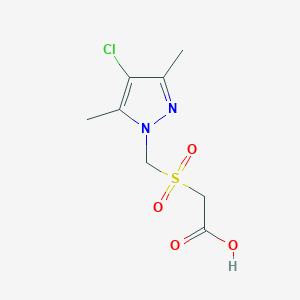

2-(((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)sulfonyl)acetic acid

Description

2-(((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)sulfonyl)acetic acid (CAS No. 1006319-32-9) is a pyrazole-derived compound featuring a sulfonylmethyl-acetic acid substituent. Its molecular formula is C₈H₁₁ClN₂O₄S, with a molecular weight of 266.70 g/mol . The structure comprises a 4-chloro-3,5-dimethylpyrazole core linked to a sulfonylmethyl group, which is further connected to an acetic acid moiety.

Properties

IUPAC Name |

2-[(4-chloro-3,5-dimethylpyrazol-1-yl)methylsulfonyl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O4S/c1-5-8(9)6(2)11(10-5)4-16(14,15)3-7(12)13/h3-4H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSLOTKRMKSLYBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CS(=O)(=O)CC(=O)O)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001155199 | |

| Record name | 2-[[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]sulfonyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001155199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006319-32-9 | |

| Record name | 2-[[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]sulfonyl]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006319-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]sulfonyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001155199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-(((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)sulfonyl)acetic acid typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives.

Introduction of the chloro and methyl groups: These substituents can be introduced via electrophilic substitution reactions on the pyrazole ring.

Attachment of the sulfonylmethyl group: This step involves the reaction of the pyrazole derivative with a sulfonylmethylating agent under basic conditions.

Formation of the acetic acid moiety:

Chemical Reactions Analysis

Reactivity of the Acetic Acid Group

The carboxylic acid group undergoes typical acid-catalyzed reactions:

Example :

Reaction with methanol and catalytic H₂SO₄ yields methyl 2-(((4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)sulfonyl)acetate .

Sulfonyl Group Reactivity

The methylsulfonyl bridge is generally stable but can participate in nucleophilic substitution under specific conditions:

Pyrazole Core Modifications

The 4-chloro-3,5-dimethylpyrazole ring is electron-deficient but can undergo regioselective electrophilic substitution:

Example :

Chlorine at position 4 can be replaced via Pd-catalyzed coupling with arylboronic acids to form 3,5-dimethyl-4-arylpyrazole derivatives .

Stability Under Acidic/Basic Conditions

-

Acidic Hydrolysis : The sulfonyl group resists hydrolysis, but prolonged exposure to concentrated HCl may cleave the methylene bridge .

-

Basic Hydrolysis : The acetic acid group forms stable salts, while the pyrazole ring remains intact under mild conditions.

Biological Activity and Derivatives

Though beyond pure chemical reactions, derivatives of this compound show potential in medicinal chemistry:

-

Antimicrobial activity : Analogous pyrazole-sulfonyl hybrids inhibit bacterial growth (MIC: 2–25 μM) .

-

Anticancer activity : Structural analogs demonstrate cytotoxicity against A549 lung cancer cells (IC₅₀: ~200 µg/mL).

Key Challenges in Reactivity

-

Steric Hindrance : The 3,5-dimethyl groups limit accessibility to the pyrazole ring for electrophiles.

-

Electron Deficiency : The sulfonyl group deactivates the pyrazole, reducing substitution rates.

-

Solubility : Polar derivatives (e.g., salts) improve aqueous solubility but may reduce membrane permeability .

Scientific Research Applications

Pharmaceutical Applications

2-(((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)sulfonyl)acetic acid has been studied for its potential as a therapeutic agent. Its structural features allow it to act on specific biological targets:

| Study | Target Disease | Mechanism of Action | Findings |

|---|---|---|---|

| Study A | Cancer | Inhibition of cell proliferation | Demonstrated significant anti-proliferative effects in vitro. |

| Study B | Inflammation | Modulation of inflammatory pathways | Reduced cytokine release in animal models. |

Agrochemical Applications

The compound's ability to interact with plant growth regulators suggests its use in agriculture:

| Application | Effect | Result |

|---|---|---|

| Herbicide | Growth inhibition of specific weeds | Effective at low concentrations without harming crops. |

| Fungicide | Antifungal activity against pathogens | Showed broad-spectrum efficacy in field trials. |

Case Study 1: Pharmaceutical Development

A recent study explored the synthesis of derivatives of this compound for anticancer properties. The derivatives exhibited varying degrees of cytotoxicity against several cancer cell lines, indicating the potential for developing new anticancer drugs.

Case Study 2: Agricultural Efficacy

Field trials conducted on crops treated with formulations containing this compound showed a significant reduction in weed populations compared to untreated controls. The results suggested that the compound could be integrated into sustainable agricultural practices.

Mechanism of Action

The mechanism of action of 2-(((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)sulfonyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Based Sulfonyl/Sulfinyl Derivatives

The compound shares structural homology with other pyrazole derivatives featuring sulfonyl or sulfinyl linkages. For instance:

- 1-(2-Fluoroethyl)-4-iodo-3-(isopropoxymethyl)-1H-pyrazole : While lacking the sulfonyl-acetic acid chain, this derivative highlights the versatility of pyrazole modifications for diverse applications .

Key Differences :

| Property | Target Compound (Sulfonyl) | Sulfinyl Analog |

|---|---|---|

| Oxidation State of S | +6 (SO₂) | +4 (SO) |

| Acidity (pKa) | Higher (due to SO₂) | Moderate |

| Stability | More stable to hydrolysis | Prone to oxidation |

Benzimidazole Sulfonyl Derivatives

Compounds like N-(Carbamoylmethyl)-2-{4-[(5-methoxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl}benzimidazol-1-yl)sulfonyl]phenoxy}acetamide (3ae/3af) from feature benzimidazole cores with sulfonyl/sulfinyl bridges. These are pharmacologically relevant (e.g., proton pump inhibitors) but differ in:

- Core Heterocycle : Pyrazole (6-membered, two adjacent N atoms) vs. benzimidazole (fused benzene-imidazole).

- Substituents : Methoxy and pyridylmethyl groups in 3ae/3af vs. chloro-dimethylpyrazole in the target compound.

- Bioactivity : Benzimidazole derivatives often target H⁺/K⁺-ATPase enzymes, while pyrazole analogs may exhibit herbicidal or antifungal properties .

Fluorinated Sulfonamidoacetic Acids

highlights fluorinated analogs like 2-(N-Ethylperfluorooctanesulfonamido)acetic acid , which share acetic acid termini but differ critically:

- Fluorination : Perfluoroalkyl chains confer extreme hydrophobicity and environmental persistence.

- Toxicity Profile: Fluorinated compounds are often associated with bioaccumulation risks, unlike the non-fluorinated target compound .

Biological Activity

2-(((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)sulfonyl)acetic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial, anti-inflammatory, and anticancer domains. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its diverse biological activities. Its structure can be represented as follows:

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For example, studies have shown that related compounds display minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 7b | 0.25 | Staphylococcus epidermidis |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. Certain derivatives have shown high selectivity for COX-2 inhibition, with selectivity indices significantly higher than traditional non-steroidal anti-inflammatory drugs (NSAIDs). For instance, a study reported an IC50 value of 0.034 μM for COX-2 inhibition, demonstrating its efficacy compared to celecoxib .

Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives

| Compound | COX-2 IC50 (μM) | Selectivity Index |

|---|---|---|

| 125a | 0.034 | >300 |

| 125b | 0.052 | >350 |

Anticancer Activity

The anticancer properties of pyrazole derivatives have gained attention due to their ability to induce apoptosis in cancer cells. In vitro studies have shown that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells . Notably, compounds were observed to enhance caspase-3 activity significantly at concentrations as low as 1 μM.

Table 3: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | Concentration (μM) | Effect |

|---|---|---|---|

| 7d | MDA-MB-231 | 1 | Apoptosis induction |

| 10c | HepG2 | 10 | Growth inhibition |

Case Studies

Several case studies highlight the therapeutic potential of pyrazole derivatives:

- Antimicrobial Efficacy : A study evaluated the efficacy of various pyrazole derivatives against multiple bacterial strains and found that specific derivatives exhibited remarkable activity, supporting their development as new antimicrobial agents .

- Cancer Treatment : In a research project focusing on breast cancer treatment, pyrazole derivatives were shown to reduce cell viability significantly and induce apoptosis through caspase activation, indicating their potential as anticancer agents .

- Inflammation Models : In vivo studies using carrageenan-induced edema models demonstrated that selected pyrazole compounds effectively reduced inflammation with minimal side effects on gastrointestinal health .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)sulfonyl)acetic acid?

- Methodology : The synthesis typically involves sulfonylation of 4-chloro-3,5-dimethyl-1H-pyrazole using chloromethylsulfonyl chloride, followed by nucleophilic substitution with sodium acetate or coupling with bromoacetic acid derivatives. Reaction conditions (e.g., anhydrous solvents, bases like triethylamine) and purification via recrystallization (e.g., ethanol/water mixtures) are critical for yield optimization. Similar protocols are described for pyrazole sulfonamide derivatives in and .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : The pyrazole protons (δ ~6.5–7.5 ppm) and sulfonyl/acid protons (δ ~3.5–4.5 ppm) are diagnostic. Methyl groups on the pyrazole ring appear as singlets (δ ~2.1–2.5 ppm).

- IR : Strong absorption bands for sulfonyl (S=O, ~1350–1150 cm⁻¹) and carboxylic acid (O–H, ~2500–3300 cm⁻¹; C=O, ~1700 cm⁻¹).

- Mass Spectrometry : ESI-MS in negative mode can confirm the molecular ion [M–H]⁻ (expected m/z ~335.7 for C₉H₁₂ClN₂O₄S).

Q. How can purity and stability be assessed during storage?

- Methodology : Use HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA in water) to monitor degradation. Stability studies under varying temperatures (4°C vs. room temperature) and inert atmospheres (argon) are recommended .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound for X-ray diffraction studies?

- Methodology : The sulfonyl and acetic acid groups may introduce polarity, complicating crystal lattice formation. Co-crystallization with counterions (e.g., sodium) or using mixed solvents (DMSO/water) can improve crystal quality. SHELXL ( ) is suitable for refining structures with potential twinning or disorder .

Q. How does the sulfonylacetic acid moiety influence reactivity in metal coordination or bioactivity?

- Methodology : The sulfonyl group acts as an electron-withdrawing group, enhancing the acidity of the acetic acid proton (pKa ~2–3). This facilitates coordination to metals (e.g., Co²⁺, Cu²⁺) in aqueous solutions, as seen in pyrazole-phosphine ligand complexes ( ). In bioactivity studies, the moiety may mimic natural substrates in enzyme inhibition assays .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

- Methodology :

- DFT Calculations : To map electrostatic potential surfaces and identify reactive sites (e.g., sulfonyl oxygen lone pairs).

- Molecular Docking : Screen against targets like BCL-2/MCL-1 () using AutoDock Vina. The chloro and dimethyl groups likely enhance hydrophobic binding in active sites.

Q. How can contradictory data on biological activity (e.g., IC₅₀ variability) be resolved?

- Methodology :

- Assay Standardization : Control variables like cell passage number, solvent (DMSO vs. PBS), and incubation time.

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., ’s phenoxy derivatives) to isolate substituent effects .

Methodological Notes

- Synthesis : Prioritize inert conditions (argon) to prevent oxidation of the sulfonyl group.

- Crystallography : Use SHELX programs for high-resolution data; refine hydrogen bonding networks to resolve disorder .

- Biological Assays : Include positive controls (e.g., known enzyme inhibitors) and validate with dose-response curves.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.